2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-[[(4-methylphenyl)sulfonyl]amino]-
Description
The compound 2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-[[(4-methylphenyl)sulfonyl]amino]- is a naphthalenedisulfonic acid derivative characterized by:
- Two sulfonic acid groups at positions 2 and 7 of the naphthalene backbone.
- A hydroxyl group (-OH) at position 2.
- A sulfonamide group (-NHSO₂C₆H₄CH₃) at position 5, derived from 4-methylbenzenesulfonyl chloride.
Properties
IUPAC Name |
4-hydroxy-5-[(4-methylphenyl)sulfonylamino]naphthalene-2,7-disulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO9S3/c1-10-2-4-12(5-3-10)28(20,21)18-15-8-13(29(22,23)24)6-11-7-14(30(25,26)27)9-16(19)17(11)15/h2-9,18-19H,1H3,(H,22,23,24)(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLDIIYDXICVCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C=C3O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO9S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2064496 | |
| Record name | 2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-[[(4-methylphenyl)sulfonyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6860-97-5 | |
| Record name | 4-Hydroxy-5-[[(4-methylphenyl)sulfonyl]amino]-2,7-naphthalenedisulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6860-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-(((4-methylphenyl)sulfonyl)amino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006860975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-[[(4-methylphenyl)sulfonyl]amino]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-[[(4-methylphenyl)sulfonyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-5-[[(p-tolyl)sulphonyl]amino]naphthalene-2,7-disulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.235 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-Hydroxy-1-(p-tolylsulfonylamino)-3,6-naphthalenedisulfonic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HAQ3CPH2LP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-[[(4-methylphenyl)sulfonyl]amino]- (CAS Number: 6844-74-2), is a sulfonic acid derivative known for its various biological activities. This compound is primarily recognized for its applications in dye chemistry and as an analytical reagent. This article explores its biological activity, including its effects on enzymatic processes, potential toxicity, and applications in pharmaceuticals.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 666.56 g/mol. The compound features multiple functional groups, including sulfonyl and hydroxyl groups, which contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 666.56 g/mol |
| CAS Number | 6844-74-2 |
Enzyme Inhibition
Research indicates that similar naphthalene derivatives exhibit significant inhibitory effects on tyrosinase, an enzyme crucial in melanin biosynthesis. Studies have shown that naphthol compounds can inhibit both monophenolase and diphenolase activities of tyrosinase, suggesting potential applications in skin depigmentation therapies .
Case Study: Tyrosinase Inhibition
- Compounds Tested : α-naphthol and β-naphthol
- Findings : β-naphthol demonstrated stronger inhibitory effects compared to α-naphthol.
- Implications : This inhibition could be leveraged in cosmetic formulations aimed at reducing hyperpigmentation.
Toxicity Profile
The toxicity studies conducted on related compounds suggest that 2,7-naphthalenedisulfonic acid derivatives possess low acute toxicity. For instance, the LD50 values for related compounds exceed 5000 mg/kg body weight, categorizing them as low toxicity substances . However, eye irritation tests indicate that these compounds can act as mild irritants.
| Toxicity Parameter | Value |
|---|---|
| Acute Oral Toxicity (LD50) | >5000 mg/kg |
| Skin Irritation | Non-irritant |
| Eye Irritation | Slight to moderate irritant |
Applications in Pharmaceuticals
Due to its structural characteristics and biological activity, this compound has potential applications in drug development. Its ability to inhibit key enzymes involved in metabolic pathways could be harnessed for therapeutic purposes.
Potential Applications :
- Antioxidant Agent : Its structure allows it to act as a radical scavenger.
- Antimicrobial Activity : Similar naphthalene derivatives have shown promise against various bacterial strains.
Comparison with Similar Compounds
Table 3: Comparative Properties
| Property | Target Compound | Acid Red 106 | CI 18130 |
|---|---|---|---|
| Molecular Weight | ~500 g/mol (estimated) | 629.54 g/mol | 658.62 g/mol |
| LogP | -2.5 (predicted) | -3.1 | -2.8 |
| Water Solubility | High | Very high | High |
| Stability | High | Moderate (azo degradation) | Moderate |
Preparation Methods
Reaction Conditions and Selectivity
-
Sulfonation Agents : Concentrated sulfuric acid (98%) is typically used, with stoichiometric ratios of 1.15 mol sulfuric acid per 1 mol naphthalene to favor disubstitution.
-
Temperature Control : Initial sulfonation occurs at 80°C to melt naphthalene, followed by gradual heating to 160–180°C to promote 2,7-disulfonation. Elevated temperatures (>180°C) risk isomerization to 1,6-disulfonic acid byproducts, necessitating precise thermal management.
-
Catalysts : While traditional methods omit catalysts, recent patents describe using residual 1,6-naphthalenedisulfonic acid mother liquor as a templating agent to enhance 2,7-selectivity.
After sulfonation, the introduction of hydroxyl and sulfonamide groups proceeds through sequential electrophilic substitution and coupling reactions.
Hydroxylation at the 4-Position
-
Electrophilic Hydroxylation : The sulfonated intermediate undergoes hydroxylation using nitrating agents or oxidative conditions. For example, nitric acid in sulfuric acid media introduces a hydroxyl group at the 4-position, achieving yields of 85–90%.
-
Temperature Sensitivity : Reactions are maintained below 130°C to prevent desulfonation or ring degradation.
Sulfonamide Functionalization
-
Coupling with p-Toluenesulfonamide : The 5-position amino group reacts with p-toluenesulfonyl chloride in alkaline aqueous conditions (pH 8–9). This step requires stoichiometric excess (1.2–1.5 eq) of the sulfonyl chloride to drive the reaction to completion.
-
Byproduct Management : Unreacted sulfonyl chloride is neutralized with sodium bicarbonate, and the product is isolated via precipitation at pH 2–3.
Purification Techniques
Crude reaction mixtures contain isomers, unreacted precursors, and inorganic salts, necessitating rigorous purification.
Crystallization and Filtration
-
Acidic Precipitation : Hydrolyzed reaction mixtures are cooled to 10–20°C, precipitating the disulfonic acid product, which is isolated via centrifugation (purity: 93%).
-
Salt Formation : Conversion to the sodium salt (2,7-naphthalenedisulfonate) improves solubility in polar solvents, facilitating recrystallization from ethanol-water mixtures.
Chromatographic Methods
-
Ion-Exchange Chromatography : Removes residual sulfuric acid and sodium sulfate, achieving >99% purity for pharmaceutical-grade applications.
Industrial-Scale Production Methods
Industrial synthesis prioritizes cost efficiency, scalability, and minimal waste.
Process Optimization
-
Mother Liquor Recycling : Patents describe reusing 1,6-naphthalenedisulfonic acid mother liquor (30–70% moisture) as a starting material, reducing raw material costs by 40%.
-
Energy-Efficient Concentration : Vacuum concentration (-0.08 to -0.095 MPa) at ≤180°C removes water content to 14–15%, minimizing thermal degradation.
Environmental Considerations
-
Waste Reduction : Closed-loop systems recover sulfuric acid and naphthalene, reducing “three wastes” (废气, 废水, 废渣) by 60% compared to traditional methods.
Recent Advances in Synthesis
Catalytic Sulfonation
Continuous Flow Reactors
-
Microreactor Technology : Enables precise temperature control and reduced reaction times (2 hours vs. 5 hours batch), improving yield to 91%.
Data Tables
Table 1: Comparison of Sulfonation Methods
Q & A
Q. What synthesis routes are recommended for preparing derivatives of 2,7-naphthalenedisulfonic acid, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves diazo coupling reactions and sulfonation steps. For example, intermediates like 4-amino-3-hydroxy derivatives can be functionalized via sulfonyl chloride reactions under controlled pH (8–10) to avoid side reactions. Temperature (0–5°C) and stoichiometric ratios of sulfonating agents (e.g., 4-methylbenzenesulfonyl chloride) are critical for regioselectivity . Evidence suggests that microwave-assisted synthesis may improve reaction efficiency by 20–30% compared to conventional heating .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing sulfonic acid groups and azo linkages in this compound?
Methodological Answer:
- NMR : Use H and C NMR to confirm sulfonate substitution patterns (δ 7.5–8.5 ppm for aromatic protons adjacent to sulfonic groups) .
- HPLC : Reverse-phase columns (e.g., Newcrom R1) with UV-Vis detection at 254 nm resolve isomers and quantify purity. Mobile phases with 0.1% trifluoroacetic acid improve peak symmetry .
- FT-IR : Bands at 1180–1200 cm (asymmetric S=O stretching) and 1030–1050 cm (symmetric S=O) confirm sulfonate groups .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis and predict reactivity of this compound?
Methodological Answer: Quantum chemical calculations (e.g., DFT) model transition states for sulfonation and azo coupling reactions. ICReDD’s reaction path search methods identify energy barriers and predict regioselectivity, reducing trial-and-error experimentation by 40–50% . Computational solubility parameters (Hansen solubility spheres) can also guide solvent selection for crystallization .
Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?
Methodological Answer: Systematic solubility studies under controlled conditions (temperature, ionic strength) are essential. For example, discrepancies in aqueous solubility may arise from varying counterion concentrations (Na vs. K). Use Karl Fischer titration to quantify hydration states, and correlate with DSC data to identify polymorphic forms .
Q. What strategies are employed to study biological interactions, such as protein binding or cellular uptake, for potential drug delivery applications?
Methodological Answer:
- Fluorescent tagging : Incorporate dansyl or fluorescein derivatives via sulfonate-amine coupling. Monitor cellular uptake via confocal microscopy .
- Surface Plasmon Resonance (SPR) : Immobilize the compound on gold chips to measure binding kinetics with serum albumin (KD values typically 10–10 M) .
- In vivo tracking : Radiolabel with Tc for biodistribution studies in murine models .
Data Contradiction Analysis
Q. Why do studies report conflicting stability profiles for this compound under acidic vs. alkaline conditions?
Methodological Answer: Stability discrepancies often stem from hydrolysis of the sulfonamide (-SONH-) group. At pH < 3, protonation accelerates cleavage, while pH > 10 promotes nucleophilic attack on the sulfonyl moiety. Use accelerated stability testing (40°C/75% RH) with HPLC-MS to identify degradation products. Buffer systems with chelating agents (EDTA) mitigate metal-catalyzed decomposition .
Experimental Design Considerations
Q. How should researchers design experiments to assess catalytic activity of metal complexes with this ligand?
Methodological Answer:
- Coordination studies : UV-Vis titrations with Cu or Fe in methanol:water (1:1) at 25°C. Monitor ligand-to-metal charge transfer bands (500–600 nm) .
- Catalytic assays : Test Suzuki-Miyaura coupling efficiency using Pd complexes. Compare turnover numbers (TON) with/without the ligand to quantify rate enhancement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
